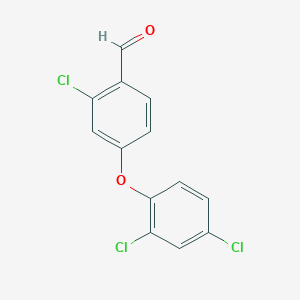

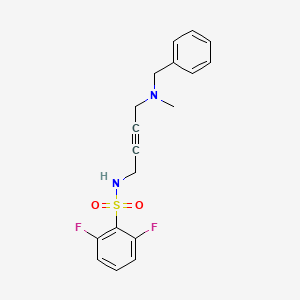

![molecular formula C18H17N3OS B2894904 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1206991-04-9](/img/structure/B2894904.png)

3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide” is a complex organic molecule. It seems to contain a propanamide group, a phenylsulfanyl group, and a 1H-pyrazol-3-yl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The propanamide group would likely form the backbone of the molecule, with the phenylsulfanyl and 1H-pyrazol-3-yl groups attached at the 3rd carbon .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like oxidation, reduction, or various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the phenylsulfanyl group might make it somewhat polar, influencing its solubility in various solvents .Scientific Research Applications

Catalytic Applications

One study explores the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions, highlighting the potential utility of sulfur-containing compounds in catalysis. Although this study does not directly involve 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide, it underscores the relevance of sulfur functionalities in synthetic chemistry, suggesting possible catalytic roles for such compounds (Tayebi et al., 2011).

Pharmacological Potential

Research on heterocyclic compounds, including pyrazole derivatives, evaluates their computational and pharmacological potential across various assays, such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. This indicates the potential of pyrazole-based compounds, similar in structure to 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide, in medicinal chemistry and drug development (Faheem, 2018).

Synthesis and Immunomodulating Activity

A study on the synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides demonstrates their effect on macrophage cytotoxicity and antibacterial defenses. This research showcases the application of pyrazolyl-propanamides in enhancing immune responses, relevant to the study of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide (Doria et al., 1991).

Antimicrobial and Molecular Docking Analysis

The synthesis and evaluation of pyrazole derivatives for antimicrobial activity and molecular docking analyses highlight the utility of such compounds in addressing microbial resistance. This research underscores the antimicrobial potential of pyrazole-based compounds, suggesting a research avenue for 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide (Sivakumar et al., 2020).

Anticancer Activity

Another study focuses on the synthesis and anticancer activity of compounds containing the quinoxalin-2-ylsulfanyl moiety. While not directly related, this research points to the broader potential of sulfanyl-containing compounds in cancer therapy, hinting at the possible applications of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide in oncological research (El Rayes et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenylsulfanyl-N-(3-pyrazolidin-3-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(10-12-23-16-7-2-1-3-8-16)20-15-6-4-5-14(13-15)17-9-11-19-21-17/h1-8,13,17,19,21H,9-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQBIDVYVNUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1C2=CC(=CC=C2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

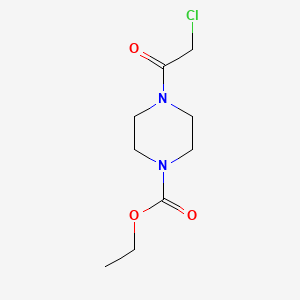

![Ethyl 5-(2-chloropropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894821.png)

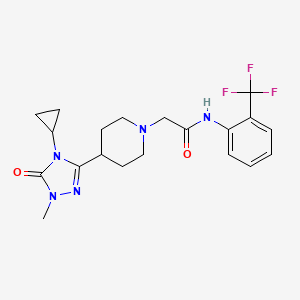

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2894827.png)

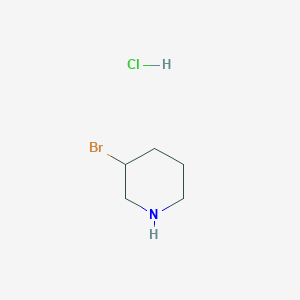

![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)

![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)

![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2894835.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)

![tert-butyl N-[3-({1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}oxy)propyl]carbamate](/img/structure/B2894841.png)